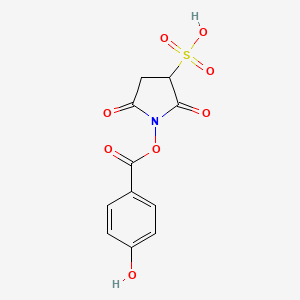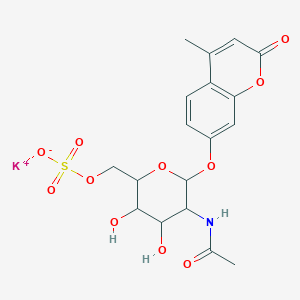![molecular formula C76H50O46Zn B12108144 zinc;5-[2,3-dihydroxy-5-[4,5,6-tris[[3,4-dihydroxy-5-(3,4,5-trihydroxybenzoyl)oxybenzoyl]oxy]-2-[[3,4-dihydroxy-5-(3,4,5-trihydroxybenzoyl)oxybenzoyl]oxymethyl]oxan-3-yl]oxycarbonylphenoxy]carbonyl-3-hydroxybenzene-1,2-diolate](/img/structure/B12108144.png)
zinc;5-[2,3-dihydroxy-5-[4,5,6-tris[[3,4-dihydroxy-5-(3,4,5-trihydroxybenzoyl)oxybenzoyl]oxy]-2-[[3,4-dihydroxy-5-(3,4,5-trihydroxybenzoyl)oxybenzoyl]oxymethyl]oxan-3-yl]oxycarbonylphenoxy]carbonyl-3-hydroxybenzene-1,2-diolate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El compuesto "zinc;5-[2,3-dihydroxy-5-[4,5,6-tris[[3,4-dihydroxy-5-(3,4,5-trihydroxybenzoyl)oxybenzoyl]oxy]-2-[[3,4-dihydroxy-5-(3,4,5-trihydroxybenzoyl)oxybenzoyl]oxymethyl]oxan-3-yl]oxycarbonylphenoxy]carbonyl-3-hydroxybenzene-1,2-diolate" es una molécula orgánica altamente compleja que contiene múltiples grupos hidroxilo y grupos benzoílo. Es probable que este compuesto tenga propiedades biológicas y químicas significativas debido a su estructura intrincada y la presencia de zinc.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de este compuesto implicaría múltiples pasos, incluida la protección y desprotección de grupos hidroxilo, la esterificación y la introducción de zinc. Cada paso requeriría condiciones de reacción específicas, como el control de temperatura, el ajuste del pH y el uso de catalizadores.
Métodos de Producción Industrial
La producción industrial de un compuesto tan complejo probablemente implicaría técnicas avanzadas como la síntesis automatizada, la detección de alto rendimiento y el uso de reactores especializados para garantizar un alto rendimiento y pureza.
Análisis De Reacciones Químicas
Tipos de Reacciones
Oxidación: Los grupos hidroxilo en el compuesto pueden sufrir oxidación para formar cetonas o aldehídos.
Reducción: El compuesto puede reducirse para eliminar átomos de oxígeno, lo que podría dar como resultado estructuras más simples.
Sustitución: Se pueden introducir varios sustituyentes en el compuesto a través de reacciones de sustitución nucleofílica o electrófila.
Reactivos y Condiciones Comunes
Agentes Oxidantes: Permanganato de potasio, trióxido de cromo.
Agentes Reductores: Borohidruro de sodio, hidruro de aluminio y litio.
Catalizadores: Paladio sobre carbono, óxido de platino.
Productos Principales
Los productos principales formados a partir de estas reacciones dependerían de los reactivos y las condiciones específicas utilizados. Por ejemplo, la oxidación podría producir derivados de benzoílo, mientras que la reducción podría producir alcoholes o hidrocarburos más simples.
Aplicaciones Científicas De Investigación
Química
En química, este compuesto podría usarse como un bloque de construcción para la síntesis de moléculas más complejas o como un reactivo en varias reacciones orgánicas.
Biología
En biología, el compuesto podría estudiarse por sus posibles interacciones con moléculas biológicas, como proteínas o ácidos nucleicos, debido a sus múltiples grupos hidroxilo y benzoílo.
Medicina
En medicina, el compuesto podría investigarse por sus posibles propiedades terapéuticas, como los efectos antiinflamatorios o antioxidantes, dada la presencia de zinc y múltiples grupos hidroxilo.
Industria
En la industria, el compuesto podría usarse en el desarrollo de nuevos materiales, como polímeros o recubrimientos, debido a su estructura compleja y su potencial reactividad.
Mecanismo De Acción
El mecanismo de acción de este compuesto probablemente implicaría interacciones con varios objetivos moleculares, como enzimas o receptores. El ion zinc podría desempeñar un papel crucial en estas interacciones, actuando potencialmente como cofactor o estabilizando la estructura del compuesto.
Comparación Con Compuestos Similares
Compuestos Similares
Gluconato de zinc: Un compuesto de zinc más simple utilizado en suplementos dietéticos.
Acetato de zinc: Otro compuesto de zinc con aplicaciones en medicina e industria.
Compuestos polifenólicos: Compuestos con múltiples grupos hidroxilo y grupos benzoílo, similares a la estructura del compuesto dado.
Unicidad
La singularidad de "zinc;5-[2,3-dihydroxy-5-[4,5,6-tris[[3,4-dihydroxy-5-(3,4,5-trihydroxybenzoyl)oxybenzoyl]oxy]-2-[[3,4-dihydroxy-5-(3,4,5-trihydroxybenzoyl)oxybenzoyl]oxymethyl]oxan-3-yl]oxycarbonylphenoxy]carbonyl-3-hydroxybenzene-1,2-diolate" radica en su estructura altamente compleja, que combina múltiples grupos funcionales y un ion zinc. Esta complejidad podría resultar en propiedades químicas y biológicas únicas que no se encuentran en compuestos más simples.
Propiedades
IUPAC Name |
zinc;5-[2,3-dihydroxy-5-[4,5,6-tris[[3,4-dihydroxy-5-(3,4,5-trihydroxybenzoyl)oxybenzoyl]oxy]-2-[[3,4-dihydroxy-5-(3,4,5-trihydroxybenzoyl)oxybenzoyl]oxymethyl]oxan-3-yl]oxycarbonylphenoxy]carbonyl-3-hydroxybenzene-1,2-diolate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C76H52O46.Zn/c77-32-1-22(2-33(78)53(32)92)67(103)113-47-16-27(11-42(87)58(47)97)66(102)112-21-52-63(119-72(108)28-12-43(88)59(98)48(17-28)114-68(104)23-3-34(79)54(93)35(80)4-23)64(120-73(109)29-13-44(89)60(99)49(18-29)115-69(105)24-5-36(81)55(94)37(82)6-24)65(121-74(110)30-14-45(90)61(100)50(19-30)116-70(106)25-7-38(83)56(95)39(84)8-25)76(118-52)122-75(111)31-15-46(91)62(101)51(20-31)117-71(107)26-9-40(85)57(96)41(86)10-26;/h1-20,52,63-65,76-101H,21H2;/q;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJIBOYFUEIDNPI-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)O)C(=O)OC2=CC(=CC(=C2O)O)C(=O)OCC3C(C(C(C(O3)OC(=O)C4=CC(=C(C(=C4)OC(=O)C5=CC(=C(C(=C5)O)O)O)O)O)OC(=O)C6=CC(=C(C(=C6)OC(=O)C7=CC(=C(C(=C7)O)O)O)O)O)OC(=O)C8=CC(=C(C(=C8)OC(=O)C9=CC(=C(C(=C9)O)O)O)O)O)OC(=O)C1=CC(=C(C(=C1)OC(=O)C1=CC(=C(C(=C1)[O-])[O-])O)O)O.[Zn+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C76H50O46Zn |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1764.6 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[Methyl(2,2,2-trifluoroethyl)amino]but-2-enoic acid](/img/structure/B12108062.png)

![Methyl 2-[(2-amino-3-methylpentanoyl)amino]-3-methylbutanoate](/img/structure/B12108077.png)










![2-[(1,1-diMethylethoxy)carbonyl]hydrazide, 1-oxide](/img/structure/B12108142.png)
